3,4-Diazabicyclo[4.1.0]heptane-2,5-dione
Overview
Description
3,4-Diazabicyclo[410]heptane-2,5-dione is a bicyclic organic compound with the molecular formula C5H6N2O2 It is characterized by a unique structure that includes a bicyclic ring system with nitrogen atoms at positions 3 and 4, and carbonyl groups at positions 2 and 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diazabicyclo[4.1.0]heptane-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with a diazo compound, followed by oxidation to form the desired bicyclic structure. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the formation of the bicyclic ring system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Diazabicyclo[4.1.0]heptane-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The nitrogen atoms in the bicyclic ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols. Substitution reactions can introduce various functional groups into the bicyclic ring system.
Scientific Research Applications
3,4-Diazabicyclo[4.1.0]heptane-2,5-dione has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,4-Diazabicyclo[4.1.0]heptane-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This can lead to changes in biochemical pathways and physiological responses, depending on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
3,4-Diazabicyclo[4.1.0]heptane: Lacks the carbonyl groups present in 3,4-Diazabicyclo[4.1.0]heptane-2,5-dione.
2,5-Diazabicyclo[4.1.0]heptane: Similar bicyclic structure but with nitrogen atoms at different positions.
3,4-Diazabicyclo[4.1.0]heptane-2,6-dione: Similar structure with carbonyl groups at different positions.
Uniqueness
This compound is unique due to its specific arrangement of nitrogen and carbonyl groups within the bicyclic ring system. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3,4-diazabicyclo[4.1.0]heptane-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c8-4-2-1-3(2)5(9)7-6-4/h2-3H,1H2,(H,6,8)(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDZQAANDBTZIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(=O)NNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20601412 | |
Record name | 3,4-Diazabicyclo[4.1.0]heptane-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20601412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154186-56-8 | |
Record name | 3,4-Diazabicyclo[4.1.0]heptane-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20601412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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